6-CHLORO-4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Description
6-CHLORO-4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C18H14ClFO3. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-4-ethyl-7-[(3-fluorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-2-12-7-18(21)23-16-9-17(15(19)8-14(12)16)22-10-11-4-3-5-13(20)6-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJPFXCSHVLROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-ethyl-2H-chromen-2-one and 3-fluorophenylmethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced purification techniques and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives .
Scientific Research Applications
6-CHLORO-4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CHLORO-4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE: A closely related compound with similar structural features but lacking the 3-fluorophenylmethoxy group.
7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Another related compound with the 3-fluorophenylmethoxy group but without the 6-chloro-4-ethyl substitution.
Uniqueness
6-CHLORO-4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
